molecular formula C10H12N4 B13087297 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13087297
M. Wt: 188.23 g/mol
InChI Key: YNUGDOPRKQRVFP-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be performed under mild conditions. The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine: A synthetic analogue with different pharmacological properties.

    2-Phenylethylamine: A related compound with a simpler structure and different biological activities.

    Fentanyl analogues: Compounds with similar structural motifs but varying in potency and effects.

Uniqueness

1-(2-Phenylethyl)-1H-1,2,3-triazol-4-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-(2-phenylethyl)triazol-4-amine

InChI

InChI=1S/C10H12N4/c11-10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,11H2

InChI Key

YNUGDOPRKQRVFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=N2)N

Origin of Product

United States

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